z-Arg(pbf)-oh.cha

Vue d'ensemble

Description

Z-Arg(pbf)-oh.cha, also known as this compound, is a useful research compound. Its molecular formula is C33H49N5O7S and its molecular weight is 659.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Z-Arg(Pbf)-OH.CHA is a peptide derivative that has been developed as a neutral pH-selective inhibitor . The primary target of this compound is cathepsin B (Cat.B) , an enzyme believed to be released upon cellular injury from acidic lysosomes into the neutral pH cytoplasm .

Mode of Action

The compound interacts with its target, Cat.B, by inhibiting its activity . This interaction prevents Cat.B from initiating and mediating inappropriate proteolytic degradation, a process that is thought to occur following cellular injury .

Biochemical Pathways

The inhibition of Cat.B by this compound affects the proteolytic degradation pathway . This pathway is responsible for the breakdown of proteins into smaller peptides or amino acids. By inhibiting Cat.B, the compound prevents inappropriate proteolytic degradation, thereby potentially mitigating the effects of cellular injury .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of Cat.B . This results in a decrease in inappropriate proteolytic degradation, which could potentially mitigate the effects of cellular injury . The cellular effects would depend on the specific context of the cells and the extent of the injury.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a neutral pH-selective inhibitor , suggesting that its activity may be optimal at neutral pH Other factors, such as temperature, could also affect the compound’s stability and action

Analyse Biochimique

Biochemical Properties

Z-Arg(pbf)-oh.cha plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which are responsible for the cleavage and formation of peptide bonds. The compound’s structure allows it to act as a substrate or inhibitor for these enzymes, influencing their activity and the overall biochemical pathways they are involved in . Additionally, this compound can interact with proteins and other biomolecules, forming stable complexes that can be studied to understand protein-ligand interactions and enzyme kinetics.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. These changes can alter gene expression patterns, resulting in modifications to cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme, affecting its catalytic efficiency and substrate specificity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects can alter the overall metabolic state of cells and tissues, impacting processes such as energy production, biosynthesis, and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the sites of action. This compound can accumulate in certain cellular compartments, where it exerts its effects on biochemical reactions and cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules, leading to more efficient modulation of biochemical pathways and cellular processes .

Activité Biologique

Z-Arg(pbf)-oh.cha, also known as Z-Arginine (Pbf) Hydrochloride, is a derivative of the amino acid arginine, which plays a vital role in various biological processes. This compound is primarily utilized in peptide synthesis and has been shown to exhibit specific interactions with enzymes, making it a valuable tool in biochemical research.

- Molecular Formula : C₁₃H₁₈N₄O₄S

- CAS Number : 200190-89-2

- Melting Point : 86-88 °C

- Density : Approximately 1.35 g/cm³ at 20 °C

The presence of the Pbf (pentafluorobenzyl) protecting group on the guanidino side chain is crucial for its application in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS).

Biological Applications

This compound is employed in various biological and chemical applications:

- Peptide Synthesis : It serves as a building block for synthesizing arginine-containing dipeptides.

- Enzyme Substrate : This compound acts as a substrate for monitoring the activity of cathepsin B, a cysteine protease involved in protein degradation.

- Fluorogenic Probes : It is used in creating fluorescent probes for real-time imaging of adaptive immune cell activity, particularly through granzyme A (GzmA) interactions.

- Tryptase Activity Measurement : The compound can measure generic tryptase-like activity using absorbance measurements.

The biological activity of this compound is largely attributed to its guanidino moiety, which is essential for the functionality of arginine-containing peptides. The Pbf protecting group allows selective deprotection under mild conditions, facilitating the synthesis of complex peptides without unwanted side reactions.

Enzyme Interaction Studies

Research has demonstrated that this compound can effectively monitor cathepsin B activity across a range of pH levels. In one study, it was found that this compound exhibited high specificity for cathepsin B compared to other cysteine cathepsins, indicating its potential as a selective substrate in biochemical assays .

Solid-Phase Peptide Synthesis

In a systematic study comparing different protecting groups for arginine derivatives, this compound showed favorable coupling efficiency despite some challenges related to δ-lactam formation during synthesis. The use of N-butylpyrrolidinone (NBP) as a solvent was proposed to enhance the incorporation of Fmoc-Arg(Pbf)-OH into growing peptide chains, addressing issues related to viscosity and reactivity .

Comparative Analysis with Other Arginine Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-Arg(Tos)-OH | Boc protecting group | More stable under basic conditions; widely used |

| Fmoc-Arg(Pbf)-OH | Fmoc protecting group | Commonly used in automated peptide synthesis |

| Z-Arg(Pmc)-OH | Pmc protecting group | Different reactivity profile; less commonly used |

This compound's unique properties allow it to be selectively deprotected under mild conditions, making it particularly useful for synthesizing complex peptides without unwanted side reactions .

Applications De Recherche Scientifique

Applications in Biochemical Research

-

Peptide Synthesis

- Z-Arg(pbf)-oh.cha is utilized as a building block for synthesizing arginine-containing peptides. The Pbf protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides without unwanted side reactions.

- Enzyme Substrate

-

Fluorogenic Probes

- It is employed in the development of fluorescent probes for real-time imaging of immune cell activity, particularly through interactions with granzyme A.

-

Tryptase Activity Measurement

- The compound can be used to measure tryptase-like activity using absorbance measurements, aiding in the study of allergic responses and other physiological processes.

-

Solid-Phase Peptide Synthesis

- In systematic studies comparing various protecting groups for arginine derivatives, this compound showed favorable coupling efficiency, making it valuable in automated peptide synthesis protocols.

Comparative Analysis with Other Arginine Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-Arg(Tos)-OH | Boc protecting group | More stable under basic conditions; widely used |

| Fmoc-Arg(Pbf)-OH | Fmoc protecting group | Commonly used in automated peptide synthesis |

| Z-Arg(Pmc)-OH | Pmc protecting group | Different reactivity profile; less commonly used |

Case Study 1: Monitoring Cathepsin B Activity

In a study evaluating the specificity of this compound for cathepsin B, researchers demonstrated its ability to effectively monitor enzyme activity across varying pH levels. The results indicated high specificity compared to other cysteine cathepsins, establishing its potential as a selective substrate in biochemical assays .

Case Study 2: Fluorogenic Probes Development

Research involving this compound led to the creation of innovative fluorescent probes that allow for real-time imaging of adaptive immune responses. These probes leverage the compound's interactions with granzyme A to visualize immune cell activity during various biological processes.

Propriétés

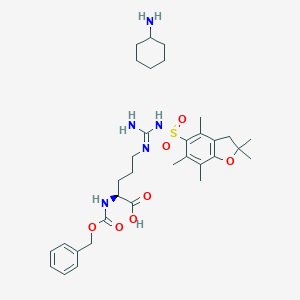

IUPAC Name |

5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O7S.C6H13N/c1-16-17(2)23(18(3)20-14-27(4,5)38-22(16)20)39(35,36)31-25(28)29-13-9-12-21(24(32)33)30-26(34)37-15-19-10-7-6-8-11-19;7-6-4-2-1-3-5-6/h6-8,10-11,21H,9,12-15H2,1-5H3,(H,30,34)(H,32,33)(H3,28,29,31);6H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQHDVIYBBISOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200190-89-2 | |

| Record name | L-Ornithine,N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(phenylmethoxy)carbonyl]-,compd. with cyclohexanamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.